molecular formula C6H3F3N2O B1399735 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone CAS No. 1147103-48-7

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone

Cat. No. B1399735
M. Wt: 176.1 g/mol
InChI Key: UYYMVPDMBZSBCQ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone is a chemical compound with the molecular formula C6H3F3N2O . It is related to other compounds such as 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol and 2,2,2-trifluoro-1-(3-pyridinyl)ethanone .


Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone can be analyzed based on its molecular formula, C6H3F3N2O . This indicates that the compound contains six carbon atoms, three hydrogen atoms, three fluorine atoms, two nitrogen atoms, and one oxygen atom .

Scientific Research Applications

Synthesis Applications

  • Trifluoromethylnaphthalenes Synthesis : 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone has been utilized in the synthesis of trifluoromethylnaphthalenes. This process involves reactions with benzylic Grignard reagents, leading to unsaturated allylic alcohols, which further undergo dehydration and cyclization (Mellor et al., 2000).

  • Asymmetric Synthesis of Enantiomers : This compound is also involved in the asymmetric synthesis of enantiomers like 2,2,2-trifluoro-1-furan-2-yl-ethylamine. The process includes conversion into oximes and oxime ethers, followed by oxazaborolidine-catalyzed enantioselective reduction (Demir et al., 2001).

  • Phosphorus Compounds Synthesis : Another application is in the synthesis of phosphorus compounds. It's used in a one-pot condensation to create compounds containing trifluoromethyl or trichloromethyl groups (Kalantari et al., 2006).

Chemical Structure and Property Analysis

  • Quantum Mechanical Modeling : The structural and vibrational properties of derivatives of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone have been studied using quantum mechanical methods. This research helps in understanding the reactivities, structures, and vibrational properties of these compounds (Cataldo et al., 2014).

Biological and Pharmacological Research

  • Antibacterial and Antioxidant Activities : Derivatives of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone have been synthesized and evaluated for their antibacterial and antioxidant activities. This includes the study of various pyrazine and pyrazoline derivatives (Kitawat & Singh, 2014).

  • Fungicidal Activity : Novel compounds containing this chemical have been synthesized and their structures confirmed through various methods. These compounds have shown moderate inhibitory activity against certain fungi, contributing to the field of fungicidal research (Liu et al., 2012).

  • Fluorophore-Based Nicotinonitriles Synthesis : This compound is also involved in the synthesis of nicotinonitriles incorporating pyrene and/or fluorene moieties, demonstrating potential applications in materials science due to their photophysical properties (Hussein et al., 2019).

  • Chemoenzymatic Synthesis Applications : It's been used in the chemoenzymatic synthesis of an Odanacatib precursor, demonstrating its potential in the pharmaceutical industry (González-Martínez et al., 2019).

Chemical Analysis and Synthesis

  • Solid-State and Electronic Structure Analysis : The crystal structure and electronic properties of derivatives have been determined, contributing to a deeper understanding of these compounds (Frey et al., 2014).

  • Ultrasound Promoted Synthesis : Novel pyrazoles and isoxazoles containing sulphone moiety have been synthesized using 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone, showcasing the efficacy of ultrasound in facilitating chemical reactions (Saleh & Abd El-Rahman, 2009).

properties

IUPAC Name

2,2,2-trifluoro-1-pyrazin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O/c7-6(8,9)5(12)4-3-10-1-2-11-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYMVPDMBZSBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728304
Record name 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone

CAS RN

1147103-48-7
Record name 2,2,2-Trifluoro-1-(2-pyrazinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1147103-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of pyrazine carboxylate methyl ester is dissolved in an inert solvent, for example monoglyme (dimethoxyethane). To this solution is added a mixture of trimethylsilyltrifluoromethane and dry caesium fluoride. After about 12-24 hours, at a temperature of about room temperature, the solvent is removed under reduced pressure. The residue is dissolved in a mixture of an inert solvent, for example tetrahydrofuran, and an organic acid, for example acetic acid, and the mixture is treated with tert-butylammonium fluoride. The reaction is conducted at a temperature of about room temperature for about 3 hours. When the reaction is substantially complete, the compound of formula (18) is isolated by conventional means, for example by diluting with water, extracting the product into an inert solvent, for example ethyl acetate, washing with a solution of a mild inorganic base, for example sodium bicarbonate, and drying. Removal of the solvent under reduced pressure provides a crude compound, which can be purified by trituration with an inert solvent, for example a mixture of dichloromethane and hexane, to give a compound of formula (18), 2,2,2-trifluoro-1-(pyrazin-2-yl)ethanone.
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Synthesis routes and methods II

Procedure details

Pyrazine carboxylate methyl ester (7 g) was dissolved in dimethoxy ethane (monoglyme) (20 mL) and treated at room temperature with trimethylsilyltrifluoro-methane (10 mL; 1.44 eq) and caesium fluoride (0.77 g; 0.1 eq) that had been freshly dried at for 10 minutes under vacuum while being heated with a heat gun. After 18 hours at room temperature the reaction mixture was concentrated under reduced pressure at room temperature, and the residue was dissolved in tetrahydrofuran (50 mL) and acetic acid (20 mL) and treated with tert-butylammonium fluoride (50 mL; 1M THF solution) for 3 hours at room temperature. The reaction was diluted with ethyl acetate, and washed with dilute aqueous sodium bicarbonate solution (3 times), brine, dried over anhydrous sodium sulfate, and evaporated to dryness under reduced pressure to an oil. Trituration of the oil with dichloromethane/hexane gave 2,2,2-trifluoro-1-(pyrazin-2-yl)ethanone (18) as a brown solid (2.9 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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